Dabigatran-13C6 is synthesized from commercially available precursors, particularly through methods involving stable isotope labeling techniques. It falls under the classification of anticoagulants and is categorized as a direct thrombin inhibitor, which distinguishes it from other anticoagulants that target different pathways in the coagulation cascade .
The synthesis of Dabigatran-13C6 typically involves several steps that incorporate carbon-13 into the molecular structure. A notable method includes the synthesis of 3,4-diaminobenzoic acid labeled with carbon-13 as a precursor for further reactions leading to dabigatran derivatives .
Dabigatran-13C6 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The carbon-13 labeling allows precise tracking during studies involving drug metabolism and pharmacokinetics.
Dabigatran-13C6 undergoes various chemical reactions typical of amine-containing compounds, including acylation and reduction reactions:
Dabigatran functions by directly inhibiting thrombin, an enzyme critical for the conversion of fibrinogen to fibrin in the coagulation cascade. This inhibition prevents clot formation:
Dabigatran-13C6 exhibits several notable physical and chemical properties:
Dabigatran-13C6 serves several important roles in scientific research:
The incorporation of stable isotopes like carbon-13 enhances the accuracy of analytical techniques used in drug development and regulatory assessments .
Dabigatran-13C6 (chemical name: BIBR 953-13C6 or BIBR 953ZW-13C6) incorporates six carbon-13 (13C) atoms at specific positions within its benzimidazole core structure, yielding a molecular formula of C₁₉¹³C₆H₂₅N₇O₃ and a molecular weight of 477.47 g/mol [1] [4] [10]. The strategic placement of these stable isotopes serves as a molecular tracer without altering the compound's chemical or biological properties compared to unlabeled dabigatran. This precise labeling enables highly sensitive detection and quantification in complex biological matrices using mass spectrometry techniques [4] [10].
The predominant synthetic route for Dabigatran-13C6 begins with aniline-13C6 as the labeled precursor, leveraging its commercial availability and well-characterized chemistry [3]. This benzene ring precursor undergoes multistep functionalization to construct the core benzimidazole structure bearing the 13C-label. The synthetic pathway involves eight sequential chemical transformations, including:
This route achieves an overall yield of approximately 6%, reflecting significant losses during intermediate purification stages necessary to maintain isotopic integrity [3]. Alternative approaches utilizing ethyl bromoacetate-1-14C for carbon-14 labeling have been documented, though these radiolabeled versions serve different research purposes [3]. The structural fidelity of the final product is confirmed through nuclear magnetic resonance (13C-NMR), which verifies both the position of the 13C labels and the absence of isotopic scrambling during synthesis [5] [8].
Table 1: Synthetic Pathways for Isotope-Labeled Dabigatran
Labeling Strategy | Starting Material | Steps | Overall Yield | Primary Applications |
---|---|---|---|---|
13C6 (Stable) | Aniline-13C6 | 8 | 6% | Quantitative MS, metabolic studies |
14C (Radioactive) | Ethyl bromoacetate-1-14C | 6 | 17% | Absorption/distribution/excretion studies |
3H (Radioactive) | Diiodo-dabigatran precursor | 2 (catalytic exchange) | Variable | High-sensitivity receptor binding assays |
The industrial production of Dabigatran-13C6 faces substantial bottlenecks rooted in precursor economics and specialized infrastructure requirements. Aniline-13C6, the essential starting material, derives from carbon-13 enriched benzene synthesized through cryogenic distillation of carbon monoxide or methane at industrial scales [5]. This capital-intensive process requires specialized infrastructure:
Global production capacity for carbon-13 precursors remains limited, with the world's largest facility producing approximately 400 kg annually as of 2014 [5]. This constrained supply chain creates significant cost implications, as carbon-13 enriched precursors command prices orders of magnitude higher than natural abundance chemicals. The distillation process exhibits nonlinear scaling economics—while a pilot plant at Los Alamos Scientific Laboratories produced 4 kg/year in 1969, modern industrial facilities require massive investments to achieve viable production volumes [5].
Synthetic yield optimization presents additional challenges in maintaining isotopic integrity. The eight-step synthesis from aniline-13C6 accumulates yield losses at each purification stage, with solvent selection critically impacting isotopic fractionation. Polar aprotic solvents (DMF, DMSO) minimize unintended isotope effects during nucleophilic substitution reactions but complicate subsequent removal. Furthermore, the catalytic hydrogenation steps risk isotopic dilution through exchange with solvent protons, necessitating deuterated solvents or alternative reducing agents [3] [8].
Downstream purification must resolve isotopic isomers (molecules with varying numbers of 13C atoms) that co-elute with the target compound in standard chromatographic systems. These impurities originate primarily from:
Addressing these challenges requires specialized manufacturing protocols, including dedicated synthesis trains and stringent cleaning validation between production campaigns to prevent cross-contamination [10]. The resulting cost structure positions Dabigatran-13C6 as a premium-priced research tool, with current pricing reflecting these complex production challenges rather than intrinsic molecular complexity.
Table 3: Industrial Production Challenges for Dabigatran-13C6
Challenge Category | Specific Limitations | Mitigation Strategies | Economic Impact |
---|---|---|---|
Precursor Supply | Limited global capacity (~400 kg/year 13C) | Long-term contracts with isotope producers | Precursors account for >60% of COGS |
Isotopic Dilution | Hydrogen exchange during synthesis | Deuterated solvents; non-exchange conditions | Increases purification costs 3-5 fold |
Energy Intensity | Cryogenic distillation requirements | Co-location with liquid nitrogen facilities | Energy constitutes 30-40% of precursor cost |
Regulatory Compliance | Controlled substance restrictions | Specialized licensing and security | Delays international shipping |
Scale Limitations | Nonlinear distillation economics | Campaign-based production planning | Precents economies of scale below 100g batches |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1